CYP3A4 Inhibition Liability: A Moderate-Risk Profile Compared to the Potent Inhibitor Ketoconazole
In a standardized human liver microsome assay using midazolam as a probe substrate, 2-cyclopentyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide inhibited CYP3A4 with an IC₅₀ of 8,000 nM [1]. By contrast, the prototypical CYP3A4 inhibitor ketoconazole exhibits an IC₅₀ of approximately 100 nM in comparable microsomal systems [2]. The 80-fold higher IC₅₀ places this compound in a moderate-risk category per FDA guidance (IC₅₀ > 1 µM), a favorable characteristic for early-stage probes where CYP-mediated drug-drug interaction liability must be managed.
| Evidence Dimension | CYP3A4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 8,000 nM |
| Comparator Or Baseline | Ketoconazole: ~100 nM (literature value) |
| Quantified Difference | 80-fold less potent than ketoconazole |
| Conditions | Human liver microsomes, midazolam substrate, 5-min preincubation, NADPH addition, 8-min measurement |
Why This Matters
Lower CYP3A4 inhibition reduces the probability of metabolism-based drug-drug interactions, making this compound a safer tool for in vivo pharmacology studies where CYP3A4-mediated clearance is a concern.
- [1] BindingDB entry BDBM50257041 (CHEMBL4077672). Affinity data: CYP3A4 inhibition IC₅₀. Retrieved from https://bindingdb.org/. View Source
- [2] U.S. Food and Drug Administration. (2020). Guidance for Industry: Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications. Appendix B: Example CYP Inhibitors. Retrieved from https://www.fda.gov/. View Source
